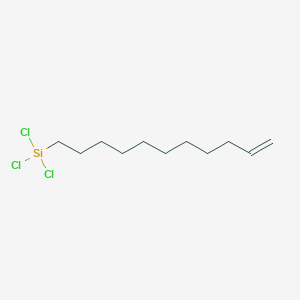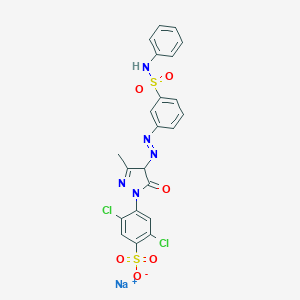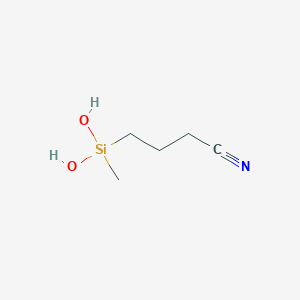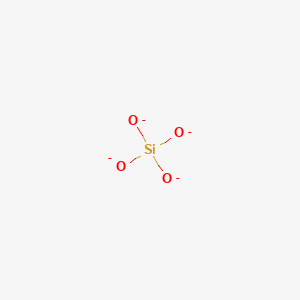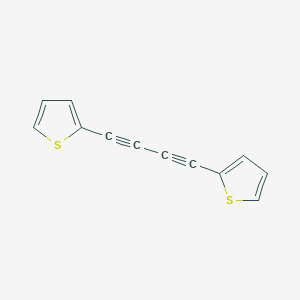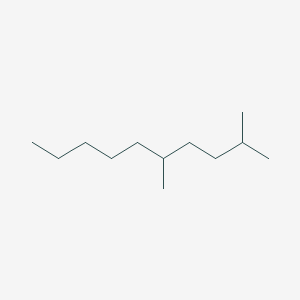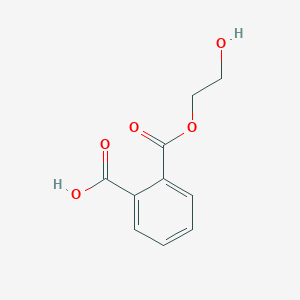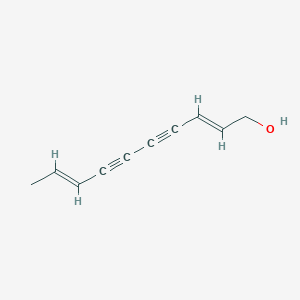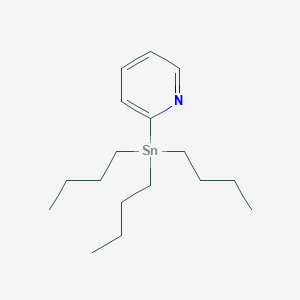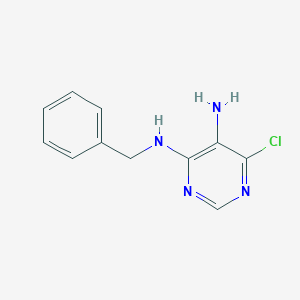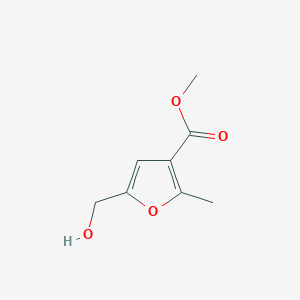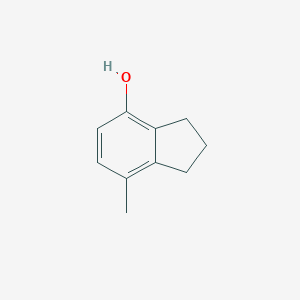
7-Methylindan-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves controlled methylation and the use of tandem reaction sequences. For example, the synthesis of 7-methylguanine involves introducing a methyl group under controlled conditions, which affects the compound's function in polypeptide synthesis . Similarly, the synthesis of (-)-7-methylomuralide is achieved through a series of tandem reactions that establish the molecule's carbon framework and stereochemistry . These methods could potentially be adapted for the synthesis of 7-Methylindan-4-ol.
Molecular Structure Analysis
The molecular structure of compounds is crucial for their function and properties. The papers discuss the confirmation of synthesized compounds' structures using spectroscopic methods such as IR, 1H NMR, and 13C NMR . These techniques could be employed to analyze the molecular structure of 7-Methylindan-4-ol once synthesized.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the use of a bromine atom as a placeholder in the synthesis of 7-methyl-4-azaindole, which is later removed to form the final product . This approach could be insightful when considering the chemical reactions that 7-Methylindan-4-ol might undergo or be synthesized through.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Methylindan-4-ol are not directly reported, the papers do provide examples of how related compounds' properties are studied. For instance, the antibacterial activity of synthesized compounds is evaluated against various bacterial strains , and the practical synthesis of a CCR5 antagonist is developed with an emphasis on its oral activity . These studies suggest methods for analyzing the physical and chemical properties of 7-Methylindan-4-ol, such as biological activity assays or solubility tests.
Applications De Recherche Scientifique
Drug Synthesis and Bioactive Compound Evaluation
Research on compounds like 7-Methylindan-4-ol often explores their synthesis and potential as bioactive molecules. For example, studies on the synthesis of various bioactive compounds reveal methodologies that could be applicable to "7-Methylindan-4-ol," such as microwave-assisted synthesis, which is noted for its efficiency and environmental friendliness (Bhat, Shalla, & Dongre, 2015). These methodologies aim to develop compounds with potential antimicrobial, antifungal, or antitubercular activities, as seen in the synthesis and evaluation of derivatives with specific functional groups (Tandon et al., 2011).
Antimicrobial and Antifungal Activities
Several studies have identified compounds with promising antimicrobial and antifungal properties. For instance, endophytic fungi have been explored for their ability to produce bioactive compounds, such as 7-amino-4-methylcoumarin, which exhibits strong antibacterial and antifungal activities (Liu et al., 2008). These findings suggest a potential research direction for evaluating "7-Methylindan-4-ol" in similar bioactivity assays.
Enhancing Drug Delivery and Bioavailability
The development of prodrugs and novel drug delivery systems is a critical area of research, aimed at improving the bioavailability and therapeutic efficacy of pharmacologically active compounds. Studies on compounds like 7-chlorokynurenic acid and its esters highlight efforts to overcome the blood-brain barrier and enhance systemic availability through the synthesis of prodrugs (Bonina et al., 2000). Such strategies could theoretically be applicable to "7-Methylindan-4-ol," depending on its target therapeutic applications and chemical properties.
Safety And Hazards
Propriétés
IUPAC Name |
7-methyl-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMLXYGITDAGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167690 | |
| Record name | 7-Methylindan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylindan-4-ol | |
CAS RN |
16400-13-8 | |
| Record name | 2,3-Dihydro-7-methyl-1H-inden-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylindan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylindan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylindan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Methyl-4-indanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DY8D89AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






